molecular formula C10H20O B150136 Neoisomenthol CAS No. 491-02-1

Neoisomenthol

Cat. No.: B150136
CAS No.: 491-02-1
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UHFFFAOYSA-N
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Description

Neoisomenthol is a monoterpenoid alcohol, which is one of the stereoisomers of menthol. It is derived from the essential oils of mint plants, particularly from the genus Mentha. This compound is known for its distinct earthy and musty aroma, which contrasts with the fresh minty scent of menthol. This compound has various applications in the flavor, fragrance, and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoisomenthol can be synthesized through several methods, including the hydrogenation of isopulegol and the cyclization of citronellal. The hydrogenation process typically involves the use of a bifunctional catalyst that exhibits Lewis acid sites for cyclization and metal particles for hydrogenation. For example, nickel-supported on zirconium-modified beta zeolite has been used to achieve high diastereoselectivity towards this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors and batch reactors. The one-pot synthesis of menthol from citronellal or citral over heterogeneous catalysts is a common method. This process requires careful control of reaction conditions to prevent catalyst deactivation and ensure high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Neoisomenthol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form neoisomenthone.

    Reduction: Reduction of neoisomenthone back to this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Halogenation reactions can occur with reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Neoisomenthone

    Reduction: this compound

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Neoisomenthol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: this compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its use as a cooling agent in topical analgesics and its potential anti-inflammatory effects.

    Industry: It is used in the flavor and fragrance industry for its unique aroma profile

Mechanism of Action

Neoisomenthol exerts its effects primarily through the activation of transient receptor potential melastatin-8 (TRPM8) channels. These channels are expressed in sensory neurons and are responsible for the cooling sensation associated with menthol and its isomers. Activation of TRPM8 channels leads to an influx of calcium ions, which triggers a cooling sensation and can also reduce pain by desensitizing nociceptors .

Comparison with Similar Compounds

    Menthol: Known for its fresh minty aroma and strong cooling sensation.

    Neomenthol: Has a slightly different aroma profile and cooling effect compared to menthol.

    Isomenthol: Similar to neoisomenthol, it has an earthy and musty aroma.

Uniqueness of this compound: this compound is unique due to its distinct earthy and musty aroma, which sets it apart from the fresh minty scent of menthol. Additionally, its specific activation of TRPM8 channels and the resulting sensory effects make it valuable in various applications .

Properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLISFMXDJSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029650
Record name Menthol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-
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Record name Menthol
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg
Record name MENTHOL
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Record name p-Menthan-3-ol
Source Human Metabolome Database (HMDB)
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Solubility

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water
Record name MENTHOL
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Record name p-Menthan-3-ol
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°)
Record name MENTHOL
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Record name Menthol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/
Record name Menthol
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Record name MENTHOL
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Mechanism of Action

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/, Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/, In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/
Record name MENTHOL
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Color/Form

White crystals /89-78-1/, Crystals or granules /dl-Menthol/

CAS No.

1490-04-6, 89-78-1
Record name Menthol
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Melting Point

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/
Record name MENTHOL
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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maltose
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
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30 g
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0.15 g
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145.65 g
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Name
menthyl glucoside
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0.15 g
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100 g
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Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
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(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoisomenthol
Reactant of Route 2
Neoisomenthol
Reactant of Route 3
Neoisomenthol
Reactant of Route 4
Neoisomenthol
Reactant of Route 5
Neoisomenthol
Reactant of Route 6
Neoisomenthol
Customer
Q & A

Q1: What is the molecular formula of neoisomenthol?

A1: The molecular formula of this compound is C10H20O.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 156.27 g/mol.

Q3: Are there any characteristic spectroscopic features of this compound?

A3: Yes, research on the infrared absorption character of menthol isomers identified key bands for distinguishing them. For this compound, characteristic bands are observed at 12.58 μm and 14.45 μm. []

Q4: How does the stereochemistry of menthol isomers affect their interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel?

A4: While the exact binding configuration for each stereoisomer varies, thermodynamic mutant cycle analysis (TMCA) suggests similar molecular mechanisms of TRPM8 activation by menthol stereoisomers. Notably, the isopropyl group of menthol interacts with the S4 helix, while the hydroxyl group interacts with the S3 helix of TRPM8. []

Q5: What is the role of this compound in the industrial production of (-)-menthol?

A5: this compound is typically produced alongside other menthol isomers during the catalytic hydrogenation of thymol. While not the desired end product, it can be converted to the more commercially valuable (-)-menthol through a subsequent epimerization step. [, ]

Q6: How does the choice of catalyst and reaction conditions affect the stereoselectivity of thymol hydrogenation towards different menthol isomers?

A6: The type of catalyst and reaction conditions significantly influence the ratio of menthol isomers produced. For instance, platinum catalysts on charcoal primarily yield this compound due to favored cis-isomer formation. [] Nickel catalysts supported on different materials (Raney nickel, Ni/Cr2O3, Ni/kieselguhr) show varying stereoselectivity, with Ni/Cr2O3 exhibiting the highest selectivity towards menthol over other isomers. [, ] Solvent choice also plays a role, with different solvents impacting both the hydrogenation and isomerization processes. []

Q7: Can you elaborate on the kinetic aspects of thymol hydrogenation to menthol isomers?

A7: Kinetic studies reveal that thymol hydrogenation over nickel-chromia catalysts proceeds independently of conversion, with the rate of thymol consumption remaining constant. Initially, thermodynamically less stable cis isomers, like this compound, dominate. Trans isomers like menthol appear at higher conversions. Notably, stereoselectivity remains independent of hydrogen pressure and reaction temperature at a given conversion level. []

Q8: What are the key findings regarding the epimerization of menthol diastereomers?

A8: Research has focused on developing a kinetic model for the complex network of reactions involved in menthol diastereomer epimerization. This model incorporates the impact of mass transfer on changes in the amounts of different isomers. Experiments conducted at varying temperatures (150-210 °C) and hydrogen pressures (up to 75 bar) in a stirred reactor, with a mixture of (±)-neomenthol, (±)-menthol, and (±)-isomenthol as the starting material, allowed for the determination of standard enthalpy and entropy changes. The findings indicate a decrease in (±)-menthol yield with increasing temperature, highlighting the importance of controlling reaction conditions for optimal epimerization outcomes. []

Q9: Are there any studies on the biological activity of this compound?

A9: While this compound itself might not be the primary focus of biological activity studies, research on menthol isomers, in general, exists. For instance, studies have investigated the effects of different menthol isomers on the behavior of various termite species. Interestingly, only neomenthol and this compound, both possessing axial hydroxyl groups, exhibited significant toxicity. This observation provides insights into the structure-activity relationships of menthol isomers and their potential applications. []

Q10: Is there information available about the stability of this compound under different conditions?

A10: While specific studies focusing solely on this compound stability are limited within the provided research papers, general observations on menthol isomers can offer insights. For instance, during the epimerization process, the ratio of different menthol isomers, including this compound, changes with temperature, suggesting potential isomerization or degradation pathways at elevated temperatures. []

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